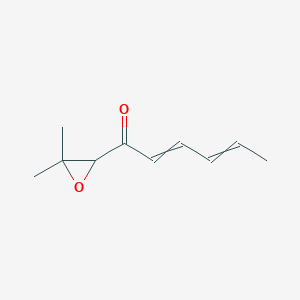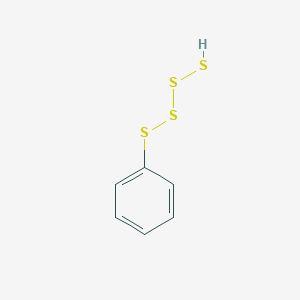
1-Phenyltetrasulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyltetrasulfane is an organosulfur compound characterized by a phenyl group attached to a tetrasulfane chain
Métodos De Preparación
1-Phenyltetrasulfane can be synthesized through several methods. One common synthetic route involves the reaction of phenylthiol with sulfur monochloride under controlled conditions. The reaction typically proceeds as follows:
C6H5SH+S2Cl2→C6H5S4H+HCl
This reaction requires careful control of temperature and the use of an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the quality of the final product.
Análisis De Reacciones Químicas
1-Phenyltetrasulfane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield thiols or disulfides, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and the use of solvents like dichloromethane or acetonitrile. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyltetrasulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antioxidant properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-Phenyltetrasulfane exerts its effects involves the interaction of the tetrasulfane chain with various molecular targets. In biological systems, it can interact with thiol groups in proteins, leading to the formation of disulfide bonds and subsequent changes in protein function. This interaction can disrupt cellular processes, contributing to its antimicrobial and antioxidant properties.
Comparación Con Compuestos Similares
1-Phenyltetrasulfane can be compared to other organosulfur compounds such as:
Diphenyl disulfide: Similar in structure but with only two sulfur atoms in the chain.
Phenylthiol: Contains a single sulfur atom attached to the phenyl group.
Tetrathiolane: A cyclic compound with four sulfur atoms in a ring structure.
Propiedades
Número CAS |
51193-09-0 |
|---|---|
Fórmula molecular |
C6H6S4 |
Peso molecular |
206.4 g/mol |
Nombre IUPAC |
tetrasulfanylbenzene |
InChI |
InChI=1S/C6H6S4/c7-9-10-8-6-4-2-1-3-5-6/h1-5,7H |
Clave InChI |
AHQKZJDHXRWEKV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)SSSS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


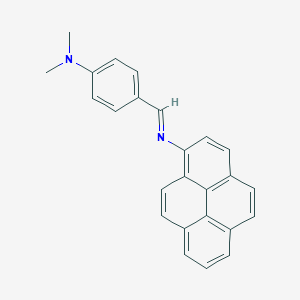


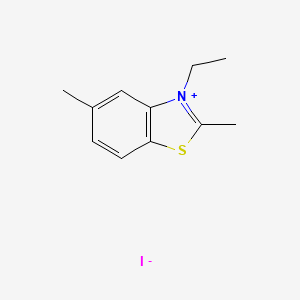

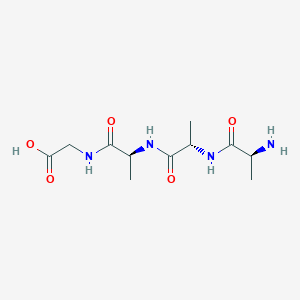
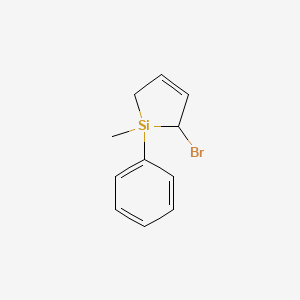
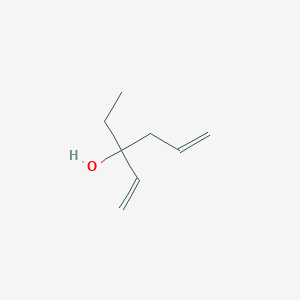
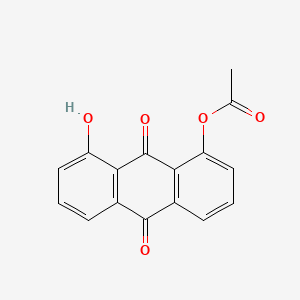
![4-[(4-Chlorophenyl)methoxy]phenol](/img/structure/B14656201.png)



